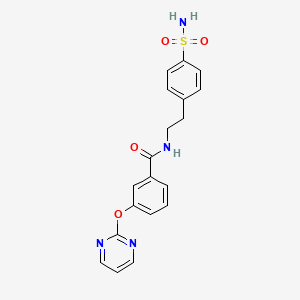

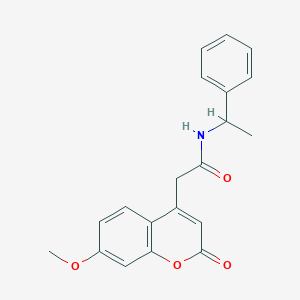

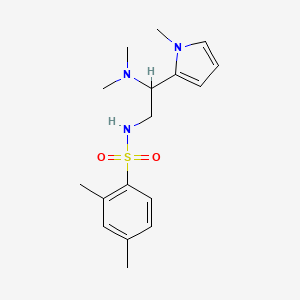

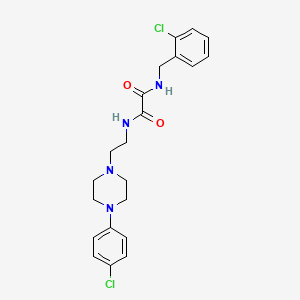

1-(2-氯苄基)-N-(5-硝基噻唑-2-基)-2-氧代-1,2-二氢吡啶-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves complex organic reactions, aiming to incorporate specific functional groups that confer desired chemical and biological properties. Synthesis routes often involve multi-step reactions, including nitration, amidation, and chlorination, tailored to introduce the nitrothiazole moiety and the dihydropyridine core essential for the compound's activity. For instance, compounds like nicardipine, a related dihydropyridine derivative, are synthesized through intricate processes that ensure the incorporation of the nitrophenyl group alongside other critical structural features, demonstrating the complexity and precision required in chemical synthesis within this class of compounds (Shibanuma et al., 1980).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy, to confirm the arrangement of atoms and the presence of functional groups. The detailed molecular structure analysis aids in understanding the compound's reactivity and interaction with biological targets. For example, the crystal structure analysis of related compounds provides insights into the stereochemistry and electronic properties that influence their pharmacological activity (Guo et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be analyzed through its interactions and reactions with various chemical agents. These reactions may include nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles, or reduction of the nitro group to an amine, expanding its chemical versatility and utility in further synthetic modifications. The presence of the nitrothiazole and dihydropyridine moieties suggests potential for electron-rich and electron-deficient interactions, contributing to its chemical properties and biological activity.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, significantly influence the compound's application in drug formulation and delivery. These properties are determined by the compound's molecular structure, specifically the distribution of polar and non-polar regions, which affects its solubility in various solvents, critical for its bioavailability and therapeutic efficacy.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are pivotal in dictating the compound's behavior in biological systems. The electronic configuration of the nitrothiazole and dihydropyridine groups plays a crucial role in determining these chemical properties, influencing the compound's mechanism of action at the molecular level.

For a comprehensive understanding of these aspects and further insights, the following references are invaluable:

- Synthesis and metabolic pathway analysis of nicardipine and related compounds (Shibanuma et al., 1980).

- Structural characterization and analysis through crystallography and spectroscopy (Guo et al., 2015).

科学研究应用

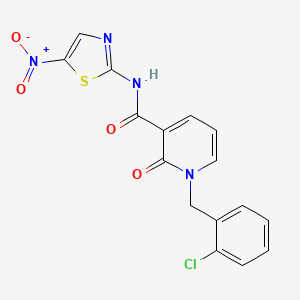

抗氧化活性

对相关化合物的研究,如1-(5-氯-2-羟基苯基)-5-氧代吡咯烷-3-羧酸衍生物,显示出显著的抗氧化活性。这些化合物与所讨论的化学物质具有结构相似性,在某些情况下表现出比抗坏血酸更高的抗氧化活性(Tumosienė等,2019)。

抗结核活性

与感兴趣的化合物密切相关的2-氨基-5-硝基噻唑衍生物已被合成,并显示出显著的抗结核活性。这些化合物对结核分枝杆菌具有有效性,暗示了在结核病治疗中的潜在应用(Samadhiya, Sharma, & Srivastava, 2013)。

合成和转化

对类似化合物,如2-硝基噻唑,进行了合成和转化的研究,导致各种衍生物的产生。这些过程对于理解1-(2-氯苄基)-N-(5-硝基噻唑-2-基)-2-氧代-1,2-二氢吡啶-3-羧酰胺的潜在应用和修饰至关重要(Borthwick et al., 1973)。

抗精神病潜力

对杂环羧酰胺的研究,这一群体包括感兴趣的化合物,已经确定了潜在的抗精神病药物。这些化合物在体外对多巴胺和5-羟色胺受体的结合以及在体内对小鼠某些反应的拮抗方面显示出有希望的结果(Norman, Navas, Thompson, & Rigdon, 1996)。

作用机制

Thiazoles

are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . They are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . Thiazoles can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

属性

IUPAC Name |

1-[(2-chlorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O4S/c17-12-6-2-1-4-10(12)9-20-7-3-5-11(15(20)23)14(22)19-16-18-8-13(26-16)21(24)25/h1-8H,9H2,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROWSPAFRZPPDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Oxo-1,3-oxazolidin-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2493862.png)

![Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride](/img/structure/B2493867.png)